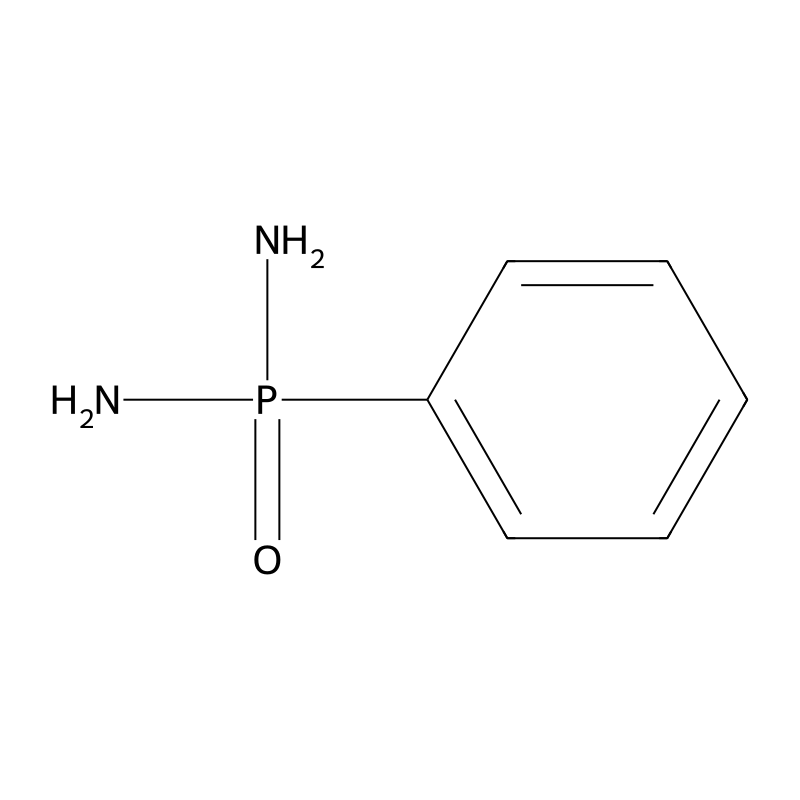P-Phenylphosphonic diamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Catalysis
PPDA can act as a ligand in catalysis, meaning it binds to a metal center to influence the rate and selectivity of a chemical reaction. Studies have shown its potential as a ligand for transition metals like palladium and nickel []. These metal complexes with PPDA have demonstrated catalytic activity in reactions like cross-coupling, which are crucial for forming carbon-carbon bonds in organic synthesis [].
P-Phenylphosphonic diamide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and two amide functionalities. Its chemical formula is CHNOP, with a structure that includes a phosphorus atom at the center, flanked by an aromatic ring and two nitrogen-containing amide groups. The compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.
Research indicates that P-Phenylphosphonic diamide exhibits antioxidant properties. It has been studied for its ability to scavenge free radicals, which may have implications for its use in pharmaceuticals aimed at combating oxidative stress-related diseases. The biological activity of this compound is largely attributed to its structural features that facilitate interactions with reactive species .
The synthesis of P-Phenylphosphonic diamide can be accomplished through several methods:
- Direct Reaction with Phosphorus Pentasulfide: This method involves treating appropriate substrates with phosphorus pentasulfide under controlled conditions to yield phosphonates.
- Condensation Reactions: A common approach is the condensation of phenyl phosphonic acid derivatives with amines or other nitrogen-containing compounds, often facilitated by heat or acidic catalysts.
- Use of Solvents: Reactions are typically carried out in solvents such as dioxane or dimethylformamide, where the choice of solvent can significantly influence the reaction outcome and yield .
P-Phenylphosphonic diamide finds applications in various domains:
- Materials Science: It serves as a precursor for synthesizing organophosphorus polymers, which can exhibit unique thermal and mechanical properties.
- Medicinal Chemistry: Due to its biological activity, it may be explored as a lead compound in drug development targeting oxidative stress.
- Coordination Chemistry: The compound's ability to form stable complexes with transition metals opens avenues for its use in catalysis and materials design .
Studies involving P-Phenylphosphonic diamide have focused on its interactions with various biological molecules and metal ions. These interactions can lead to the formation of coordination complexes that exhibit enhanced stability and reactivity. Research has shown that the compound can effectively coordinate with transition metals, which may enhance its utility in catalysis or as a ligand in complexation reactions .
Several compounds share structural similarities with P-Phenylphosphonic diamide, including:
- N,N,N',N'-Tetraethyl-P-phenylphosphonic diamide: A derivative featuring ethyl groups that may alter solubility and reactivity.
- P-Methylphosphonic diamide: Lacks the phenyl group but retains similar phosphorus-nitrogen bonding characteristics.
- P-Alkylphosphonic diamides: These compounds vary by substituents on the phosphorus atom, influencing their chemical properties.
Comparison TableCompound Key Features Unique Aspects P-Phenylphosphonic diamide Aromatic ring, two amides Antioxidant properties N,N,N',N'-Tetraethyl-P-phenylphosphonic diamide Ethyl substituents Enhanced solubility P-Methylphosphonic diamide Methyl group instead of phenyl Different reactivity profile P-Alkylphosphonic diamides Varied alkyl groups Tailored properties based on alkyl chain
| Compound | Key Features | Unique Aspects |
|---|---|---|
| P-Phenylphosphonic diamide | Aromatic ring, two amides | Antioxidant properties |
| N,N,N',N'-Tetraethyl-P-phenylphosphonic diamide | Ethyl substituents | Enhanced solubility |
| P-Methylphosphonic diamide | Methyl group instead of phenyl | Different reactivity profile |
| P-Alkylphosphonic diamides | Varied alkyl groups | Tailored properties based on alkyl chain |
The uniqueness of P-Phenylphosphonic diamide lies in its combination of antioxidant activity and potential for complexation, making it a versatile candidate for further research and application development in both materials science and medicinal chemistry .







